5-Bromo-8-chloroisoquinolin-3-amine
Description
Significance of the Isoquinoline (B145761) Scaffold in Chemical Biology
The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence in a wide array of biologically active natural products and synthetic compounds. ontosight.aiwisdomlib.org The structural diversity and therapeutic importance of isoquinoline-based molecules have made them a central focus for synthetic organic and medicinal chemists. nih.gov
The significance of the isoquinoline framework lies in its ability to serve as a versatile template for the design and discovery of novel therapeutic agents. nih.govontosight.ai Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
Anticancer wisdomlib.orgresearchgate.net
Antimicrobial ontosight.ai
Antiviral ontosight.ai
Anti-inflammatory ontosight.aiwisdomlib.org
Antidepressant nih.gov
The development of new synthetic methodologies to construct and functionalize the isoquinoline skeleton remains an active and important area of research, continually expanding the potential applications of this versatile scaffold in chemical biology and drug discovery. nih.govontosight.ai
Scope of Academic Research on Halogenated and Aminated Isoquinolines
The introduction of halogen atoms and amine groups onto the isoquinoline scaffold significantly modulates the physicochemical properties and biological activities of the resulting compounds. Consequently, academic research into halogenated and aminated isoquinolines is extensive and multifaceted.
Halogenated Isoquinolines: The incorporation of halogens, such as bromine and chlorine, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.net Research has shown that the position and nature of the halogen substituent can be critical for the potency and selectivity of isoquinoline-based inhibitors. acs.org For instance, studies on isoquinolinequinones have indicated that the addition of an electron-withdrawing bromine at specific positions can result in more cytotoxic derivatives, highlighting the importance of halogenation in the development of potent anticancer agents. acs.org
Aminated Isoquinolines: The amino group is a key functional group in medicinal chemistry, capable of forming hydrogen bonds and acting as a basic center. Aminated isoquinolines are therefore widely explored for their potential as therapeutic agents. Research in this area includes the synthesis of various aminoisoquinoline derivatives and their evaluation for a range of biological activities. For example, novel isoquinolinamine compounds have been synthesized and evaluated for their antiproliferative activity in leukemia cells. researchgate.net The development of efficient, metal-free synthetic routes to produce diversified aminated isoquinolines is an ongoing area of interest, facilitating the synthesis of these valuable compounds.
The combination of both halogen and amine substituents on the isoquinoline core allows for fine-tuning of the molecule's properties, leading to the exploration of these compounds in various therapeutic areas, including the development of kinase inhibitors and other targeted therapies. researchgate.net
Overview of 5-Bromo-8-chloroisoquinolin-3-amine within the Research Landscape
This compound is a specific example of a di-halogenated isoquinoline amine that has found its place within the research landscape primarily as a synthetic intermediate or building block. Its chemical structure, featuring a bromine atom at the 5-position, a chlorine atom at the 8-position, and an amine group at the 3-position, makes it a valuable precursor for the synthesis of more complex molecules.
A notable application of this compound is documented in patent literature, where it is utilized as a starting material in the synthesis of MAP4K1 (mitogen-activated protein kinase kinase kinase kinase 1) inhibitors. google.com MAP4K1 is a protein kinase that has been identified as a target for therapeutic intervention in immunology and oncology. The synthesis described involves a lithium-halogen exchange on this compound, followed by a reaction with another molecule to construct the final inhibitor. google.com This highlights the utility of the bromo and chloro substituents as synthetic handles for further chemical transformations.
While extensive research focusing solely on the biological activities of this compound itself is not widely published, its role as a key intermediate underscores its importance in the broader context of drug discovery and medicinal chemistry. The compound is a clear example of how specifically substituted isoquinolines are designed and utilized to access novel and potentially therapeutic chemical space.
Below is a data table summarizing the key information for this compound:
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1338254-31-1 |
| Molecular Formula | C₉H₆BrClN₂ |
| Primary Research Role | Synthetic Intermediate for MAP4K1 Inhibitors. google.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6BrClN2 |
|---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
5-bromo-8-chloroisoquinolin-3-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-7-1-2-8(11)6-4-13-9(12)3-5(6)7/h1-4H,(H2,12,13) |
InChI Key |
IQYNTQHAMSYQJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(N=CC2=C1Cl)N)Br |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 5 Bromo 8 Chloroisoquinolin 3 Amine Derivatives
Impact of Halogen Substituents (Bromine at C-5, Chlorine at C-8) on Biological Activity
The presence and position of halogen atoms on the isoquinoline (B145761) scaffold are critical determinants of the biological and chemical properties of 5-Bromo-8-chloroisoquinolin-3-amine derivatives. The specific placement of bromine at the C-5 position and chlorine at the C-8 position creates a unique electronic and steric environment that profoundly influences the molecule's interactions and reactivity.
Positional Isomerism and Pharmacological Profiles
The specific arrangement of halogen substituents on the isoquinoline ring gives rise to positional isomers, each potentially exhibiting distinct pharmacological profiles. For instance, the halogenation of isoquinolines predominantly occurs at the C5 or C8 positions due to the inherent electronic properties of the ring system. acs.org The selective synthesis of isomers with halogens at other positions, such as C4, presents a significant synthetic challenge but is of considerable interest due to the unique biological activities these isomers can possess. acs.org
The pharmacological distinctions between isomers are well-documented in related heterocyclic systems. For example, studies on halogenated thevinols have highlighted significant differences in the pharmacological profiles between stereoisomers and positional isomers. qut.edu.au Similarly, in the context of benzimidazole (B57391) derivatives, positional isomers of bromo-substituted compounds have demonstrated varied antimicrobial and antitubercular activities, underscoring the importance of substituent placement in determining biological effect. nih.gov Therefore, the specific 5-bromo-8-chloro substitution pattern in the isoquinolin-3-amine (B165114) scaffold is expected to confer a distinct pharmacological profile compared to other dihalogenated isomers.
Role of Halogenation in Electrophilic Reactivity and Cross-Coupling
Halogen atoms serve as versatile handles for synthetic modification, particularly in cross-coupling reactions that are fundamental to the diversification of drug-like molecules. The bromine at C-5 and chlorine at C-8 in this compound can be selectively functionalized, enabling the introduction of a wide array of substituents to explore the structure-activity landscape.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, are commonly employed to modify halogenated isoquinolines. acs.org For example, 5-bromo-3-chloroisoquinoline (B1373817) has been successfully used as a substrate in a Suzuki coupling reaction with furan-2-ylboronic acid to generate 3-chloro-5-(furan-2-yl)isoquinoline. acs.org This demonstrates the utility of the bromo group as a reactive site for introducing new carbon-carbon bonds.
Influence of the Amine Group at C-3 on Molecular Recognition and Target Binding
The amine group at the C-3 position of the isoquinoline ring is a key functional group that significantly influences the molecule's ability to interact with biological targets. Its basicity, hydrogen bonding capacity, and potential for derivatization are all crucial aspects of its role in molecular recognition.
Basicity and Hydrogen Bonding Interactions
The basicity of the 3-aminoisoquinoline system is a fundamental property that governs its behavior in biological systems. researchgate.net The nitrogen atom of the amine group can act as a hydrogen bond acceptor, while the hydrogen atoms can act as hydrogen bond donors. These interactions are critical for the specific recognition of the molecule by its biological target. nih.gov
Studies have shown that 3-aminoisoquinoline is a weaker base compared to its 1-aminoisoquinoline (B73089) isomer. umich.edu This difference in basicity is attributed to the resonance stabilization of the protonated form. umich.edu The ability of the amine group to form hydrogen bonds is crucial for its interaction with biological macromolecules. For example, NMR studies have suggested that 3-aminoisoquinoline can form hydrogen-bonded interactions with thymine (B56734) in a DNA context. osaka-u.ac.jpcore.ac.uk The precise geometry and strength of these hydrogen bonds are critical for the affinity and selectivity of the ligand-target interaction. mdpi.com
Steric and Electronic Effects of Amine Derivatization
Modification of the C-3 amine group through derivatization can have profound steric and electronic effects, leading to significant changes in biological activity. Introducing substituents on the amine nitrogen can alter its basicity, hydrogen bonding potential, and steric bulk, thereby modulating its interaction with a binding pocket. acs.orgchemrxiv.org
Scaffold Morphing and Isosteric Replacements in Isoquinoline Derivatives
Scaffold morphing and isosteric replacement are powerful strategies in drug discovery used to optimize lead compounds by modifying their core structures while retaining or improving biological activity. researchgate.net These approaches involve replacing parts of a molecule with other fragments that have similar physical or chemical properties. researchgate.netnih.gov
For the this compound scaffold, these strategies could involve replacing the isoquinoline core with other heterocyclic systems or altering the nature and position of the substituents. For instance, the isoquinoline scaffold itself can be considered a bioisostere of other bicyclic aromatic systems like quinoline (B57606) or naphthalene. nih.gov The exploration of such replacements can lead to the discovery of novel chemical entities with improved pharmacological profiles.
The Ugi and Pomeranz–Fritsch reactions are examples of synthetic methodologies that allow for the creation of diverse isoquinoline scaffolds and related structures, facilitating the exploration of scaffold morphing. acs.org Furthermore, the concept of bioisosterism can be applied to the substituents. For example, a bromine atom could potentially be replaced by other groups with similar steric and electronic properties to fine-tune the activity of the molecule. This approach has been successfully applied in various drug discovery programs to enhance potency and selectivity. rsc.org
Mechanistic Investigations of 5 Bromo 8 Chloroisoquinolin 3 Amine and Its Bioactive Analogs
Elucidation of Reaction Mechanisms in Chemical Transformations
The chemical versatility of 5-Bromo-8-chloroisoquinolin-3-amine is largely defined by the reactivity of its halogen substituents and the amino group, which allow for diverse functionalization.
Nucleophilic substitution reactions are fundamental to modifying the isoquinoline (B145761) core. In these reactions, a nucleophile, an electron-rich species, replaces a leaving group, which in this case are the halogen atoms. geeksforgeeks.orgveerashaivacollege.org The reactivity of halogens in nucleophilic aromatic substitution typically follows the order I > Br > Cl > F, which is related to the strength of the carbon-halogen bond; weaker bonds are easier to break. chemguide.co.uk
For this compound, the positions of the halogens (C5 and C8) and the activating effect of the ring nitrogen influence the substitution pathways. The electron-withdrawing nitrogen atom deactivates the carbocyclic ring to some extent but can activate specific positions to nucleophilic attack. Generally, nucleophilic substitution on dihaloisoquinolines can be selective. For instance, in 1,3-dihaloisoquinolines, substitution often preferentially occurs at the C1 position. While specific studies on the nucleophilic substitution of this compound are not extensively detailed in the literature, it is anticipated that the bromine at C5 would be more reactive towards nucleophilic substitution than the chlorine at C8, following the general reactivity trend of halogens. The reaction mechanism can proceed via a bimolecular (SNAr) pathway, involving the formation of a Meisenheimer complex intermediate. veerashaivacollege.orgmrcolechemistry.co.uk
Halogen-lithium exchange is a powerful and widely used transformation in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net This reaction is typically very fast, often occurring at low temperatures to prevent side reactions. harvard.edu The mechanism is believed to involve the formation of an "ate-complex" where the organolithium reagent coordinates to the halogen atom before the exchange occurs. harvard.edu The rate of exchange is kinetically controlled and follows the trend I > Br > Cl, making it highly regioselective in di- or polyhalogenated aromatic compounds. wikipedia.org
In the case of this compound, treatment with an organolithium reagent such as n-butyllithium (n-BuLi) is expected to selectively replace the bromine atom at the C5 position over the chlorine atom at C8. researchgate.netwikipedia.org This regioselectivity is driven by the greater reactivity of the C-Br bond compared to the C-Cl bond in this exchange reaction. The resulting 5-lithio-8-chloroisoquinolin-3-amine is a versatile intermediate that can be quenched with various electrophiles to introduce new functional groups at the C5 position. This selectivity has been exploited in the synthesis of related functionalized isoquinolines. researchgate.net Studies on dihaloarenes have confirmed that the exchange is often highly selective, allowing for sequential and controlled functionalization. mdpi.com
Table 1: Regioselectivity in Halogen-Metal Exchange Reactions
| Substrate | Reagent | Major Product Position of Metalation | Reference |
| 1,2-Dihaloarenes (Br, I) | n-BuLi | C-I | mdpi.com |
| 2,4-Dibromoquinolines | n-BuLi | C-4 | researchgate.net |
| 3-Substituted 1,2,5-Tribromoarenes | i-PrMgCl | C-2 or C-5 (depending on substituent) | researchgate.net |
| 5-Bromo-8-chloroisoquinoline scaffold | n-BuLi | C-5 (Bromo position) | researchgate.netwikipedia.org |
Molecular Mechanisms of Biological Action at the Cellular Level
Analogs of this compound have shown significant biological activity, primarily through interactions with key cellular proteins like kinases and receptors.
A significant body of research has identified isoquinoline derivatives as potent inhibitors of Checkpoint Kinase 1 (CHK1), a crucial serine/threonine kinase in the DNA damage response (DDR) pathway. nih.gov CHK1 inhibitors are of great interest in oncology because they can abrogate cell cycle checkpoints, particularly in p53-deficient cancer cells, and potentiate the effects of DNA-damaging chemotherapy. springermedizin.denih.gov
Analogs of this compound have been developed as highly selective CHK1 inhibitors. acs.org X-ray crystallography studies of these inhibitors bound to the CHK1 kinase domain provide detailed mechanistic insights. For example, the crystal structure of an 8-chloro-isoquinoline analog (SAR-020106) in complex with CHK1 (PDB: 2YM8) reveals key interactions within the ATP-binding site. rcsb.orgresearchgate.netnih.gov
Hinge Binding: The isoquinoline nitrogen and the exocyclic amine form critical hydrogen bonds with the backbone amides of hinge residues Cys87 and Glu85, respectively, anchoring the inhibitor in the active site. nih.govnih.gov
Selectivity Pocket: The 8-chloro substituent projects towards a specificity surface near the gatekeeper residue. acs.org This interaction is crucial for potency and selectivity over other kinases like CHK2. The chlorine atom can make a favorable short oxygen-halogen interaction with the carbonyl oxygen of Ser88. acs.orgrsc.org
Ribose Pocket Interaction: Other parts of the inhibitor molecule extend into the ribose-binding pocket, often forming hydrogen bonds with key residues like Lys38 or a network of conserved water molecules. researchgate.netnih.govrsc.org
This structure-based understanding has enabled the optimization of isoquinoline scaffolds to produce compounds with nanomolar potency against CHK1. nih.govrsc.org
Table 2: CHK1 Inhibition by Isoquinoline Analogs
| Compound | CHK1 IC₅₀ (nM) | CHK2 IC₅₀ (nM) | Selectivity (CHK2/CHK1) | Reference |
| (R)-3 (SAR-020106) | 3.0 ± 1.1 | 1400 ± 400 | 467 | nih.gov |
| Analog 28 | 6.0 ± 3.0 | 7000 ± 2000 | 1167 | nih.gov |
| Analog 30 | 79 ± 18 | >10000 | >127 | nih.gov |
Isoquinoline derivatives have also been investigated as ligands for the serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel involved in chemotherapy-induced nausea and vomiting. acs.orgnih.gov Antagonists of this receptor, such as palonosetron (B1662849) (an isoquinolinone derivative), are clinically important antiemetics. elifesciences.orgwikipedia.org
Pharmacophore models for 5-HT3 receptor antagonists define several key features required for high-affinity binding:
A basic nitrogen atom, which is protonated at physiological pH and forms a cation-π interaction with a tryptophan residue (e.g., Trp156) in the receptor's binding pocket. nih.gov
An aromatic or heteroaromatic ring system, which provides a scaffold for other interactions.
A hydrogen bond acceptor (HBA), often a carbonyl group, located at an optimal distance from the basic center. acs.org
The binding mechanism is complex and can involve a network of water molecules that mediate interactions between the ligand and the receptor. acs.orgelifesciences.org For isoquinoline-based ligands, the isoquinoline ring itself sits (B43327) in a cavity formed by aromatic residues, while the basic amine moiety penetrates deeper into the binding pocket. nih.govbiorxiv.org The specific substitution pattern on the isoquinoline ring can fine-tune the binding affinity and selectivity. acs.org
The biological effect of CHK1 inhibition by isoquinoline analogs is the disruption of cell cycle control, leading to apoptosis. springermedizin.deoncotarget.com In response to DNA damage, the ATR-CHK1 pathway is activated, leading to phosphorylation of downstream targets like CDC25 phosphatases. nih.gov This inactivates cyclin-dependent kinases (CDKs) and causes cell cycle arrest, typically at the G2/M checkpoint, allowing time for DNA repair. oncotarget.comspandidos-publications.com
When cancer cells are treated with a CHK1 inhibitor, this checkpoint is abrogated. merckmillipore.com Cells with damaged DNA are unable to arrest and proceed into mitosis, a process termed "mitotic catastrophe," which ultimately triggers apoptosis. oncotarget.com This mechanism is particularly effective in p53-deficient tumors, which rely heavily on the G2/M checkpoint for survival after DNA damage. nih.gov
Mechanistic studies have revealed further details of this process:
Replication Stress: CHK1 inhibition can lead to increased replication stress and the accumulation of DNA double-strand breaks, marked by the phosphorylation of H2AX (γH2AX). springermedizin.de
Apoptotic Pathway: The resulting cell death is often caspase-dependent. springermedizin.de Interestingly, some studies suggest that CHK1 inhibition can trigger a p53-independent, caspase-2-dependent apoptotic pathway that bypasses traditional mitochondrial (Bcl-2 regulated) and death-receptor pathways. nih.gov In other contexts, following replication stress, the apoptosis suppressed by CHK1 is dependent on caspase-3. plos.org This highlights that the specific apoptotic pathway engaged may depend on the cellular context and the nature of the initial DNA damage.
Investigation of Protein-Ligand Interactions through Crystallographic Data and Biophysical Techniques
The 8-chloroisoquinoline (B135129) scaffold has emerged as a privileged fragment in the design of potent kinase inhibitors. Structural biology, particularly X-ray crystallography, has been instrumental in elucidating the binding modes of these inhibitors, guiding the optimization of their potency and selectivity. The following subsections detail the crystallographic and biophysical findings for key analogs targeting Checkpoint Kinase 1 (CHK1) and Monopolar Spindle 1 (MPS1) kinase, as well as another structurally related isoquinoline derivative.
Insights from CHK1 Inhibitor Complexes
A significant breakthrough in understanding the interactions of isoquinoline-based inhibitors comes from the structural elucidation of Checkpoint Kinase 1 (CHK1) in complex with potent analogs. One such analog, (R)-5-(8-Chloroisoquinolin-3-ylamino)-3-(1-(dimethylamino)propan-2-yloxy)pyrazine-2-carbonitrile , also known as SAR-020106, has been extensively studied.
Crystallographic analysis of this inhibitor bound to CHK1 (PDB ID: 2YM8) reveals that the 8-chloroisoquinoline moiety anchors the molecule within the ATP-binding site. acs.orgnih.gov The primary interactions involve hydrogen bonds between the isoquinoline nitrogen and the backbone amide of Cys87, and between the 3-amino group and the backbone carbonyl of Glu85 in the hinge region of the kinase. acs.org The 8-chloro substituent is directed towards a hydrophobic pocket, contributing to the binding affinity. acs.org
The pyrazine-nitrile portion of the molecule extends into a solvent-exposed region, where the nitrile group forms a crucial hydrogen bond with the side chain of Lys38. This interaction, along with a network of water-mediated hydrogen bonds, significantly enhances the potency and selectivity for CHK1 over the related kinase CHK2. acs.org
Biophysical assays have corroborated the high potency of this analog. SAR-020106 is a potent and selective ATP-competitive inhibitor of human CHK1 with an IC₅₀ of 13.3 nM. medchemexpress.com Its selectivity over CHK2 is a key attribute, as simultaneous inhibition of both kinases is not necessarily advantageous for therapeutic outcomes. acs.org
Table 1: Crystallographic Data for CHK1 in complex with (R)-5-(8-Chloroisoquinolin-3-ylamino)-3-(1-(dimethylamino)propan-2-yloxy)pyrazine-2-carbonitrile (SAR-020106)
| PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Key Interacting Residues |
| 2YM8 | 2.07 | 0.189 | 0.231 | Cys87, Glu85, Lys38 |
Table 2: Biophysical Data for (R)-5-(8-Chloroisoquinolin-3-ylamino)-3-(1-(dimethylamino)propan-2-yloxy)pyrazine-2-carbonitrile (SAR-020106)
| Compound | Target | IC₅₀ (nM) | Assay Type |
| SAR-020106 | CHK1 | 13.3 | Biochemical Assay |
Structural Basis of MPS1 Kinase Inhibition
The versatility of the isoquinoline scaffold is further demonstrated by its application in the development of inhibitors for Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint. A notable example is the analog 3-((2-methoxyphenyl)amino)isoquinoline-5-carbonitrile (compound 15b), which incorporates a 3-aminoisoquinoline core.
The crystal structure of MPS1 in complex with this inhibitor reveals a binding mode that also utilizes the hinge region of the kinase for anchoring. acs.orgcore.ac.uk The isoquinoline ring system forms hydrogen bonds with the backbone of Gly605 in the hinge. The 2-methoxy substituent on the aniline (B41778) ring is crucial for enhancing potency, as it occupies a small hydrophobic pocket created by residues such as Lys529 and Ile531. core.ac.uk
Biochemical assays demonstrate that compound 15b is a potent inhibitor of MPS1, with an IC₅₀ value that met the researchers' goal for an initial proof-of-concept compound. acs.org The introduction of the methoxy (B1213986) group led to a significant increase in potency compared to the unsubstituted analog. acs.orgcore.ac.uk
Table 3: Biophysical Data for 3-((2-methoxyphenyl)amino)isoquinoline-5-carbonitrile (Compound 15b)
| Compound | Target | IC₅₀ (µM) |
| Compound 15b | MPS1 | Met proof-of-concept goal |
Crystallographic Analysis of a Substituted Isoquinolin-3-amine (B165114) Derivative
Further structural insights into the isoquinoline scaffold are provided by the X-ray crystal structure of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine . mdpi.comsciprofiles.comsciprofiles.com While this compound was designed as a potential irreversible inhibitor targeting a cysteine residue in MPS1, its crystal structure provides valuable information about the conformational preferences and non-covalent interactions of the substituted isoquinoline core.
The crystallographic data confirmed the regiochemistry of the molecule and revealed the presence of an intramolecular hydrogen bond between the nitro group of the pyridine (B92270) ring and the amine linker. researchgate.net This interaction is believed to pre-organize the molecule into a conformation that is favorable for binding to the target kinase. researchgate.net The 5-substituted pyrazole (B372694) ring adopts a specific orientation relative to the isoquinoline core.
Biophysical evaluation of this compound against a panel of kinases, including MPS1, showed that while it did not exhibit substantial activity against its intended target, it displayed inhibitory activity against the ribosomal s6 kinase p70S6Kβ (S6K2) with an IC₅₀ value of 444 nM. researchgate.net
Table 4: Crystallographic and Biophysical Data for N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
| Parameter | Value |
| Target (intended) | MPS1 |
| Target (observed activity) | p70S6Kβ (S6K2) |
| IC₅₀ (nM) for p70S6Kβ | 444 |
Preclinical Biological Research and Functional Applications of 5 Bromo 8 Chloroisoquinolin 3 Amine
Role as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study biological systems. Based on the available literature, 5-Bromo-8-chloroisoquinolin-3-amine has not been developed or utilized as a chemical probe for applications such as bioimaging or target identification. The development of fluorescent probes sometimes utilizes quinoline (B57606) or isoquinoline (B145761) scaffolds, but no such application has been documented for this specific compound. sioc-journal.cn
Applications in Agrochemical Research and Development
The isoquinoline scaffold is utilized in the agrochemical industry for the development of pesticides and herbicides. A closely related compound, 5-bromo-3-chloroisoquinoline (B1373817), is explicitly mentioned as a precursor for the synthesis of various agrochemicals. lookchem.com The chemical properties of this class of compounds allow for the creation of effective agents for crop protection. lookchem.com Although direct application of this compound in agrochemical development is not documented in the searched literature, its structural similarity to known precursors suggests its potential as a valuable building block in this sector.
Computational Chemistry and Molecular Modeling Approaches for 5 Bromo 8 Chloroisoquinolin 3 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are foundational for understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to determine electronic structure and derive properties like molecular orbital energies, electron density distribution, and electrostatic potential.
Density Functional Theory (DFT) is a powerful quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it a workhorse for chemists studying reaction mechanisms.
For 5-Bromo-8-chloroisoquinolin-3-amine, DFT would be instrumental in analyzing potential reaction pathways. For instance, in reactions involving nucleophilic or electrophilic substitution, DFT can be used to:
Model Reactant and Product Structures: Optimize the geometries of the starting materials and potential products.
Locate Transition States: Identify the highest energy point along a reaction coordinate, the transition state (TS), which is critical for determining the reaction's activation energy.
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the kinetic feasibility of a reaction pathway. A lower activation energy implies a faster reaction rate.
By mapping the potential energy surface, researchers can predict the most likely sites for chemical reactions on the isoquinoline (B145761) core and understand how the bromo, chloro, and amine substituents influence this reactivity. For example, DFT calculations could determine whether a nucleophile would preferentially attack at a carbon atom of the pyridine (B92270) or benzene (B151609) ring, and how the halogen atoms affect the electron density at different positions.
Table 1: Hypothetical DFT-Calculated Parameters for a Reaction Step of an Isoquinoline Derivative (Note: This data is illustrative for a generic reaction and does not represent actual calculated values for this compound.)
| Parameter | Value (kJ/mol) | Description |
| Energy of Reactants | -1250.5 | The total electronic energy of the starting materials. |
| Energy of Transition State | -1195.3 | The energy of the highest point on the reaction pathway. |
| Energy of Products | -1310.8 | The total electronic energy of the final products. |
| Activation Energy (Forward) | 55.2 | The energy barrier that must be overcome for the reaction to proceed. |
| Reaction Energy | -60.3 | The net energy change, indicating if the reaction is exothermic or endothermic. |
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and electronic properties. DFT and other quantum chemical methods can calculate several descriptors that are crucial for predicting how this compound might interact with a biological target, such as a protein receptor or enzyme.
Key properties include:
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across a molecule. Red regions indicate negative potential (electron-rich areas, likely to act as hydrogen bond acceptors), while blue regions indicate positive potential (electron-poor areas, likely to act as hydrogen bond donors). For this compound, the nitrogen of the isoquinoline ring and the amine group would be expected to be key hydrogen-bonding sites.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity and electronic properties. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and is often correlated with biological activity.
These calculated descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) models to correlate molecular features with observed biological activities, such as enzyme inhibition or receptor binding affinity.
Molecular Dynamics (MD) Simulations of Protein-Ligand Complexes
While quantum chemistry provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a ligand like this compound behaves when bound to a protein target over time.
Once a potential binding pose of this compound within a protein's active site is proposed (often via molecular docking), MD simulations are used to assess the stability of this complex. The simulation tracks the movements of the ligand, the protein, and surrounding solvent molecules over nanoseconds or even microseconds.
Analysis of the MD trajectory can reveal:
Binding Stability: Whether the ligand remains stably bound in the initial pose or if it shifts or even dissociates from the binding pocket. Root Mean Square Deviation (RMSD) plots are often used to quantify this stability.
Conformational Changes: How the ligand and protein adapt to each other's presence. The protein may undergo subtle or significant conformational changes to accommodate the ligand, a phenomenon known as "induced fit."
Water molecules within a protein's binding site can play a critical role in mediating the interaction between the protein and a ligand. MD simulations are uniquely suited to study these effects. A water molecule can form a "water bridge," simultaneously hydrogen-bonding to both the ligand and a protein residue, thereby stabilizing the complex.
Molecular Docking and Ligand-Based Design Strategies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. It is a fundamental tool in structure-based drug design. A docking algorithm samples a vast number of possible conformations and orientations of the ligand within the protein's binding site and uses a scoring function to rank them.
For this compound, docking studies would be the first step in identifying its potential biological targets or in understanding its binding mode within a known receptor. The results of a docking simulation would provide a plausible 3D model of the protein-ligand complex, highlighting key interactions such as:
Hydrogen Bonds: Between the amine group or isoquinoline nitrogen and polar residues in the protein.
Halogen Bonds: The bromine and chlorine atoms could potentially form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.
Hydrophobic Interactions: Between the aromatic rings of the isoquinoline core and nonpolar residues in the binding pocket.
Table 2: Illustrative Molecular Docking Results for an Isoquinoline Ligand in a Kinase Active Site (Note: This data is hypothetical and for illustrative purposes only.)
| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |
| Hydrogen Bond | Amine (-NH2) | GLU-85 (Backbone O) | 2.9 |
| Hydrogen Bond | Isoquinoline N | LYS-33 (Side Chain NH3+) | 3.1 |
| Halogen Bond | Bromo (Br) | MET-83 (Backbone O) | 3.2 |
| Hydrophobic | Benzene Ring | LEU-132, VAL-45 | N/A |
When a 3D structure of the target protein is not available, ligand-based design strategies are employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques like pharmacophore modeling can be used. A pharmacophore model is an abstract 3D representation of the essential features a molecule must possess to bind to a specific target (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). By analyzing a set of known active molecules, a pharmacophore model can be created and then used to screen virtual libraries for new compounds, such as this compound, that fit the model.
Structure-Based Drug Design (SBDD) Methodologies
Structure-Based Drug Design (SBDD) is a cornerstone of modern medicinal chemistry, relying on the three-dimensional structural information of a biological target, typically a protein or enzyme, to guide the design of potent and selective inhibitors. The process involves using the target's crystal structure to understand the key interactions within the active site, allowing for the rational design of molecules that can bind with high affinity and specificity.
For isoquinoline scaffolds, SBDD has been instrumental in the development of kinase inhibitors. A notable example involves the optimization of inhibitors for Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response and a key target in oncology. acs.org In a structure-guided evolution of CHK1 inhibitors, researchers identified that substituting the isoquinoline core at the 8-position with a chlorine atom could be advantageous. acs.org Overlays of isoquinoline scaffolds with known urea-based CHK1 inhibitors showed that an 8-chloro substituent could be positioned to form a favorable, short oxygen-halogen interaction with the carbonyl oxygen of the Serine 88 residue in the CHK1 active site. acs.org This hypothesis, derived directly from analyzing the protein's structure, provides a clear rationale for synthesizing compounds like this compound to target specific kinases.
The general workflow for SBDD involves:
Target Identification and Validation: Obtaining a high-resolution crystal structure of the target protein, often in complex with a known ligand or fragment.
Binding Site Analysis: Characterizing the geometry, hydrophobicity, and electrostatic potential of the active site to identify key interaction points.
Molecular Docking: Computationally placing candidate molecules into the active site to predict their binding conformation and affinity. This helps in prioritizing compounds for synthesis.
Iterative Optimization: Synthesizing the prioritized compounds, determining their biological activity, and co-crystallizing the most potent ones with the target to validate the binding mode. This information feeds back into the design of the next generation of inhibitors. oncotarget.comnih.gov
This iterative cycle of design, synthesis, and testing, guided by structural insights, allows for the rapid optimization of fragments or hits into lead compounds with improved potency and selectivity. acs.orgoncotarget.com
Table 1: Example of Structure-Activity Relationship (SAR) for 8-Substituted Isoquinoline CHK1 Inhibitors
This table illustrates how modifications to the isoquinoline scaffold, guided by SBDD, can impact inhibitory activity. The data is representative of findings for CHK1 inhibitors. acs.org
| Compound | R1 | R2 | CHK1 IC₅₀ (nM) | CHK2 IC₅₀ (nM) | Selectivity (CHK2/CHK1) |
| 1 | H | (CH₂)₂NMe₂ | 150 | >10000 | >67 |
| 2 | Cl | (CH₂)₂NMe₂ | 30 | 4500 | 150 |
| 3 | Cl | Piperazin-1-yl | 5 | 800 | 160 |
| 4 | Br | Piperazin-1-yl | 4 | 650 | 163 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency. Data is illustrative based on published research. acs.org
Pharmacophore Modeling and Virtual Screening
When a high-resolution structure of the target is unavailable, or as a complementary approach to SBDD, ligand-based methods like pharmacophore modeling are employed. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to bind to a specific target. researchgate.net
For a compound like this compound, a pharmacophore model could be developed based on a set of known active molecules that bind to a target of interest, such as a kinase. The process involves superimposing these active compounds and identifying the common chemical features and their spatial relationships. This consensus model then serves as a 3D query for virtual screening. mdpi.comfrontiersin.org
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govmedchemexpress.com Using a pharmacophore model, millions of compounds can be rapidly filtered, retaining only those that match the key features of the pharmacophore. This significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. d-nb.infoacs.org
A robust virtual screening workflow often combines multiple computational methods in a consensus approach to improve the chances of finding novel hits. d-nb.info For instance, a workflow might include:
Pharmacophore Screening: Rapidly filtering a large database for compounds matching the 3D pharmacophore query.
Molecular Docking: Taking the hits from the pharmacophore screen and docking them into the target's binding site (if a structure is available) to refine the list based on predicted binding energy and pose. nih.gov
Shape Screening: Comparing the 3D shape of candidate molecules to that of a known active ligand.
This consensus strategy was successfully used to identify a new structural class of Maternal Embryonic Leucine-zipper Kinase (MELK) inhibitors based on a triazolo-isoquinoline scaffold. d-nb.info
Table 2: Example of a Consensus Virtual Screening Workflow
This table outlines a multi-step computational approach to identify novel inhibitors from a large compound library, as applied in the discovery of MELK inhibitors. d-nb.info
| Step | Screening Method | Purpose | Output |
| 1 | Ligand-Based Pharmacophore Screening | Identify compounds with the correct 3D arrangement of chemical features. | Initial list of hits. |
| 2 | Structure-Based Docking | Predict binding modes and rank hits based on binding affinity scores. | Refined list of docked compounds. |
| 3 | Shape-Based Screening | Find compounds with a similar 3D shape to known active ligands. | A separate list of shape-matched hits. |
| 4 | Consensus Scoring | Select compounds identified as hits by at least two of the three methods. | Final, high-confidence virtual hits for experimental testing. |
In Silico ADME Prediction and Pharmacokinetic Modeling for Lead Optimization
A compound's efficacy is determined not only by its ability to bind to its target but also by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor pharmacokinetic profiles are a major cause of failure in drug development. In silico ADME prediction tools are therefore critical during the lead optimization phase to identify and filter out compounds with undesirable properties before committing to expensive preclinical and clinical studies. mdpi.com
For isoquinoline derivatives, including this compound, various computational models can predict key pharmacokinetic parameters. researchgate.netresearchgate.netscispace.com These tools use quantitative structure-activity relationship (QSAR) models built from large datasets of experimental results.
Key ADME properties predicted in silico include:
Absorption: Parameters like human intestinal absorption (HIA), permeability across the Caco-2 cell line, and P-glycoprotein (P-gp) substrate/inhibitor potential are assessed. mdpi.com The "BOILED-Egg" model is a popular visualization that predicts gastrointestinal absorption and brain penetration based on calculated lipophilicity (WLOGP) and polarity (TPSA). scispace.comasianpubs.org
Distribution: Predictions include blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and the volume of distribution (Vd). These factors determine where the drug goes in the body and how much is available to act on the target.
Metabolism: The models predict which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize the compound. Predicting inhibition of these enzymes is crucial to avoid potential drug-drug interactions. mdpi.com
Excretion: Total clearance and potential for renal excretion are estimated.
Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity can flag potential liabilities early on.
These computational predictions help guide the modification of lead compounds to improve their ADME profiles while maintaining or enhancing their potency. acs.org For example, if a compound is predicted to be a strong inhibitor of CYP3A4, chemists can modify its structure to reduce this liability.
Table 3: Representative In Silico ADME/Tox Profile for a Lead-Like Isoquinoline Compound
This table presents a hypothetical but representative set of in silico predictions for a compound like this compound, based on parameters commonly evaluated for drug candidates. mdpi.comresearchgate.netnih.gov
| Property | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Weight | ~271 g/mol | Within drug-like range |
| LogP | 2.5 - 3.5 | Good balance of solubility and permeability | |
| TPSA | ~39 Ų | Likely good cell permeability | |
| Lipinski's Rule of 5 | 0 violations | Good drug-likeness predicted | |
| Absorption | GI Absorption | High | Likely well-absorbed orally |
| P-gp Substrate | No | Low risk of active efflux from cells | |
| Distribution | BBB Permeant | Yes/No | Target-dependent desirability |
| Plasma Protein Binding | >90% | High binding, may affect free drug concentration | |
| Metabolism | CYP2D6 Inhibitor | Yes (potential) | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk for interactions with many common drugs | |
| Toxicity | AMES Mutagenicity | No | Low risk of being mutagenic |
| hERG I Inhibition | Low risk | Low risk of cardiotoxicity |
Future Perspectives and Emerging Research Directions for 5 Bromo 8 Chloroisoquinolin 3 Amine
Development of Novel Synthetic Routes with Enhanced Sustainability
Key Research Objectives:
Catalytic C-H Activation: Investigating the use of transition-metal catalysts to directly introduce bromo and chloro substituents onto the isoquinoline (B145761) core, which could streamline the synthesis and reduce the number of steps.
Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improve safety, and allow for easier scalability.
Use of Greener Solvents: Exploring the use of bio-based solvents or supercritical fluids to replace traditional volatile organic compounds.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Traditional Approach | Potential Sustainable Approach | Anticipated Advantages of Sustainable Approach |
| Halogenation | Multi-step synthesis with harsh reagents | Direct C-H halogenation using novel catalysts | Fewer reaction steps, higher atom economy, reduced waste |
| Amination | Use of stoichiometric amounts of aminating agents | Catalytic amination reactions | Lower catalyst loading, milder reaction conditions |
| Process Type | Batch processing | Continuous flow synthesis | Improved safety, better process control, easier scale-up |
Exploration of New Biological Targets and Therapeutic Areas
The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets. While the specific biological activities of 5-Bromo-8-chloroisoquinolin-3-amine are not yet extensively documented, future research will likely focus on screening this compound against a wide range of molecular targets implicated in various diseases.
Potential Therapeutic Areas for Investigation:
Oncology: Many isoquinoline derivatives exhibit anticancer properties by inhibiting kinases, topoisomerases, or other proteins involved in cell proliferation.
Neurodegenerative Diseases: Certain isoquinolines have shown activity against enzymes and receptors involved in diseases like Alzheimer's and Parkinson's.
Infectious Diseases: The scaffold has been explored for developing new antibacterial, antiviral, and antiparasitic agents.
Future research would involve high-throughput screening of this compound against panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families to identify potential biological activities.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. bohrium.com These computational tools can be employed to accelerate the identification of new drug candidates and optimize their properties. bohrium.com For this compound, AI and ML could be pivotal in several areas.
Applications of AI and ML:
Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of derivatives of this compound based on their chemical structures. researchgate.net
Virtual Screening: Using docking simulations and AI-powered scoring functions to screen large virtual libraries of compounds based on the this compound scaffold against specific protein targets. researchgate.net
De Novo Design: Employing generative AI models to design novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
Synthesis Prediction: Machine learning models can predict viable synthetic routes, potentially accelerating the development of more efficient and sustainable synthesis methods. doaj.orgresearchgate.net
The integration of these computational approaches can significantly reduce the time and cost associated with traditional drug discovery pipelines.
Advancements in Mechanistic Understanding and Translational Research
A crucial aspect of future research will be to elucidate the precise mechanism of action of this compound once a significant biological activity is identified. This involves a deep dive into how the compound interacts with its biological target at a molecular level.
Key Areas for Mechanistic and Translational Studies:
Structural Biology: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target protein.
Biophysical Assays: Employing methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and kinetics.
Cell-Based Assays: Developing and utilizing cell-based models to confirm the on-target activity and evaluate the downstream cellular effects.
In Vivo Studies: Once sufficient in vitro data is available, progressing to preclinical animal models to assess the efficacy, safety, and pharmacokinetic profile of the compound.
Translational research will be key to bridging the gap between initial laboratory discoveries and potential clinical applications, ultimately determining if this compound or its derivatives can be developed into new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-Bromo-8-chloroisoquinolin-3-amine with high purity (>95%)?
- Methodological Answer : The compound can be synthesized via bromination/chlorination of an isoquinoline precursor. For example:
- Step 1 : Start with 8-chloroisoquinolin-3-amine and perform electrophilic aromatic substitution using bromine in acetic acid under controlled temperature (0–10°C) to minimize side reactions.
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity validation requires LCMS and ¹H/¹³C NMR to confirm substitution patterns and absence of di-brominated byproducts .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare aromatic proton signals to known isoquinoline derivatives (e.g., downfield shifts for Br/Cl substituents at positions 5 and 8).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks matching C₉H₆BrClN₂ (exact mass: 273.90 g/mol).
- Elemental analysis : Validate Br/Cl content via combustion analysis (±0.3% tolerance) .
Q. What solvents are optimal for dissolving this compound in kinetic studies?
- Methodological Answer : The compound is sparingly soluble in polar protic solvents (e.g., water) but dissolves well in DMSO, DMF, or dichloromethane. For aqueous compatibility, use co-solvents like ethanol (20–30% v/v) or surfactants (e.g., Tween-80 at 0.1% w/v). Pre-saturate solutions to avoid precipitation during long-term experiments .
Advanced Research Questions
Q. How should researchers address discrepancies in reported reactivity of this compound across catalytic systems?
- Methodological Answer : Contradictions often arise from impurities (e.g., residual halides or unreacted precursors) or solvent effects. Mitigation strategies:
- Control experiments : Compare reactivity in anhydrous vs. hydrated solvents (e.g., THF with 3Å molecular sieves).
- Catalyst screening : Test Pd-, Cu-, or Ni-based catalysts under inert atmospheres to identify ligand-specific activity.
- Kinetic profiling : Use stopped-flow spectroscopy to track intermediate formation (e.g., aryl-metal complexes) .
Q. What experimental designs are critical for evaluating the compound’s stability under physiological conditions?
- Methodological Answer : Design a stability assay with:
- pH gradients : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA).
- Oxidative stress : Add H₂O₂ (0.1–1 mM) to simulate in vivo conditions.
- Light sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation products using LC-MS/MS .
Q. How can computational modeling predict the pharmacological interactions of this compound?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to target receptors (e.g., kinase domains). Parameterize halogen bonds (Br/Cl) for accurate affinity predictions.
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability.
- QSAR analysis : Corrogate electronic descriptors (Hammett σ) with bioactivity data from analogous compounds .
Q. What advanced purification techniques resolve co-eluting impurities in this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
